molecular formula C8H15NO3 B13950369 4-Amino-5-isobutoxydihydrofuran-2(3H)-one

4-Amino-5-isobutoxydihydrofuran-2(3H)-one

Cat. No.: B13950369
M. Wt: 173.21 g/mol
InChI Key: HLQLLIAXYUITKF-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- is a heterocyclic organic compound that features a furanone ring with an amino group and a 2-methylpropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-furanone, 4-aminodihydro-5-(2-methylpropoxy)- typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the 2-Methylpropoxy Group: The 2-methylpropoxy group can be attached through etherification reactions using appropriate alkyl halides and alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides, amines, and alcohols are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-furanone, 4-aminodihydro-5-(2-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4-hydroxy-5-(2-methylpropoxy)-: Similar structure but with a hydroxyl group instead of an amino group.

    2(3H)-Furanone, 4-aminodihydro-5-(2-ethylpropoxy)-: Similar structure but with an ethyl group instead of a methyl group in the propoxy substituent.

Uniqueness

2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-amino-5-(2-methylpropoxy)oxolan-2-one

InChI

InChI=1S/C8H15NO3/c1-5(2)4-11-8-6(9)3-7(10)12-8/h5-6,8H,3-4,9H2,1-2H3

InChI Key

HLQLLIAXYUITKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1C(CC(=O)O1)N

Origin of Product

United States

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